
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). AZD9291 is specifically designed to target the T790M mutation, which is responsible for acquired resistance to first and second-generation EGFR TKIs.
Mécanisme D'action
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide specifically targets the T790M mutation in the EGFR gene, which is responsible for acquired resistance to first and second-generation EGFR TKIs. The drug irreversibly binds to the mutated receptor, blocking downstream signaling pathways and inhibiting cancer cell growth. N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has a high selectivity for the mutated receptor, sparing normal cells from toxicity.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has been shown to have a potent antitumor effect in preclinical and clinical studies. The drug has demonstrated a high response rate in patients with the T790M mutation, with some patients achieving complete remission. N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has also been shown to have a favorable safety profile, with fewer side effects compared to first and second-generation EGFR TKIs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has several advantages for lab experiments. The drug is highly selective for the T790M mutation, allowing for specific targeting of cancer cells. N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has also been shown to have a favorable safety profile, making it a suitable candidate for preclinical studies. However, the synthesis of N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide is a complex process that requires expertise in organic chemistry. The drug is also expensive, which may limit its availability for some research groups.
Orientations Futures
For research on N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide include the development of combination therapies, identification of biomarkers, and more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide involves a series of chemical reactions starting from 2,3-difluoropyridine-4-carboxylic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with N-(3,3-dimethylbutan-2-yl)amine to form the amide. The amide is then treated with a reducing agent to produce the final product, N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide. The synthesis of N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The drug has shown promising results in patients with the T790M mutation, which is a major cause of resistance to first and second-generation EGFR TKIs. N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has been shown to be effective in both in vitro and in vivo models of NSCLC, and has demonstrated a favorable safety profile in clinical trials.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O/c1-7(12(2,3)4)16-11(17)8-5-6-15-10(14)9(8)13/h5-7H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBATDZEGATSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=C(C(=NC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

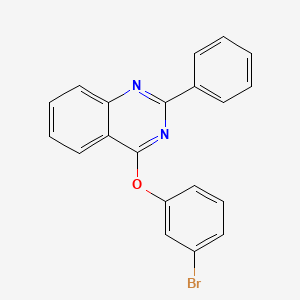
![3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2938735.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2938738.png)
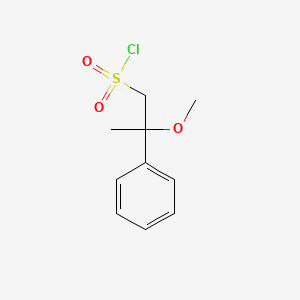
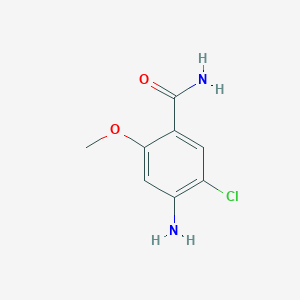
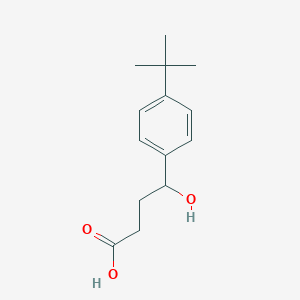
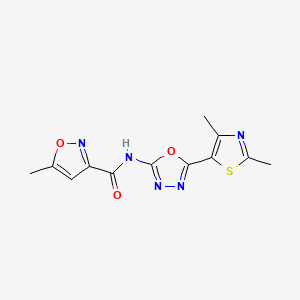
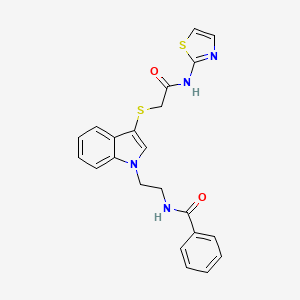
![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile](/img/structure/B2938745.png)

![N-isopropyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938749.png)
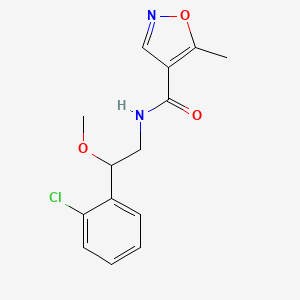

![N-(2,4-Dimethoxyphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2938756.png)